![molecular formula C14H30O3Si B14201211 {[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane CAS No. 830345-42-1](/img/structure/B14201211.png)
{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane is a chemical compound known for its unique structure and reactivity. It contains a peroxy group, an oxirane ring, and a triethylsilane moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane typically involves the reaction of 3,3-dimethyloxirane with 2-methylpropan-2-yl hydroperoxide in the presence of a triethylsilane reagent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: The compound can be reduced under specific conditions to form different products.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield epoxides or alcohols, while substitution reactions can produce a variety of substituted oxirane derivatives .
Scientific Research Applications
{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying oxidative stress.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of {[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane involves the interaction of its peroxy group with various molecular targets. The peroxy group can generate reactive oxygen species, which can then interact with cellular components, leading to oxidative stress or other biochemical effects. The oxirane ring can also participate in nucleophilic addition reactions, further contributing to its reactivity .
Comparison with Similar Compounds
Similar Compounds
[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy-triethylsilane: Similar in structure but may have different reactivity and applications.
[2-(3,3-Dimethyloxiran-2-yl)-1-phenylethyl]peroxy-triethylsilane: Another similar compound with potential differences in chemical behavior and uses.
Uniqueness
{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane is unique due to its combination of a peroxy group, oxirane ring, and triethylsilane moiety. This unique structure imparts distinct reactivity and versatility, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
830345-42-1 |
|---|---|
Molecular Formula |
C14H30O3Si |
Molecular Weight |
274.47 g/mol |
IUPAC Name |
[1-(3,3-dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy-triethylsilane |
InChI |
InChI=1S/C14H30O3Si/c1-8-18(9-2,10-3)17-16-13(4,5)11-12-14(6,7)15-12/h12H,8-11H2,1-7H3 |
InChI Key |
GJLBSQZEBVIOFX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OOC(C)(C)CC1C(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)
![3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14201134.png)
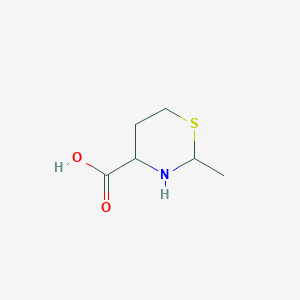
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)

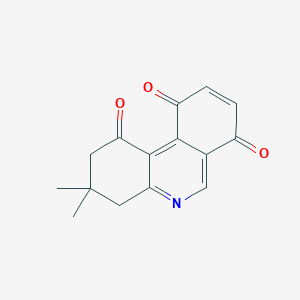
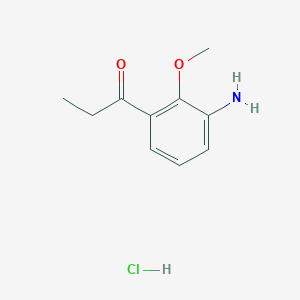
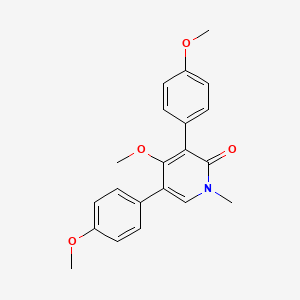
![4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14201184.png)

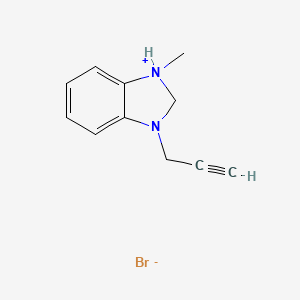
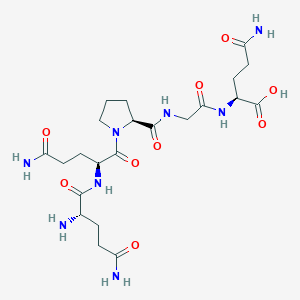
![2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14201208.png)
